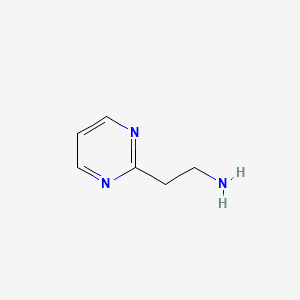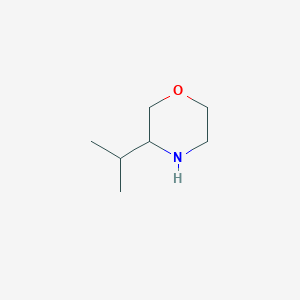
6-(Trifluoromethyl)pyridine-2-carbonitrile
Descripción general
Descripción
6-(Trifluoromethyl)pyridine-2-carbonitrile, commonly known as TFP, is a complex organic compound that has gained significant attention in the scientific community. It is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)pyridine-2-carbonitrile and its derivatives generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridine-2-carbonitrile consists of a pyridine ring with a trifluoromethyl group attached at the 6-position and a carbonitrile group attached at the 2-position . The presence of the trifluoromethyl group and the pyridine ring are thought to contribute to the unique physical and chemical properties of this compound .Chemical Reactions Analysis
The chemical reactions involving 6-(Trifluoromethyl)pyridine-2-carbonitrile are largely dependent on the desired target compound . For instance, the synthesis of pyridalyl encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Aplicaciones Científicas De Investigación
Catalysis
Trifluoromethylpyridine derivatives are known to have useful applications in catalysis. They can act as catalysts in various chemical reactions due to their unique electronic and steric properties, which can enhance reaction rates and selectivity .
Drug Design
The introduction of a trifluoromethyl group into pyridine rings has been shown to significantly affect the biological activity of pharmaceutical compounds. These derivatives can be used in drug design to improve pharmacokinetic properties or to increase the biological activity of drugs .
Molecular Recognition
The distinct electronic properties of trifluoromethylpyridine derivatives make them suitable for molecular recognition processes. They can be used to create more selective binding sites in receptors or enzymes .
Natural Product Synthesis
These compounds can serve as building blocks in the synthesis of complex natural products, providing a pathway to synthesize compounds with potential therapeutic effects .
Fungicidal Activity
Some trifluoromethyl-substituted pyridine derivatives have been found to exhibit higher fungicidal activity than other derivatives, making them valuable in the development of new fungicides .
Synthesis of Fluazinam
Trifluoromethylpyridine derivatives are utilized as building blocks for the condensation reactions in the synthesis of fluazinam, an agricultural fungicide .
Lipid Kinase Inhibition
Derivatives like 6-(Trifluoromethyl)pyridine-2-carbonitrile may be explored for their potential to inhibit lipid kinases, which are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Agricultural Chemicals
The trifluoromethyl group in pyridine derivatives is advantageous for the synthesis of agricultural chemicals like fluazifop, an herbicide. The specific substitution pattern on the pyridine ring can influence the yield and properties of such chemicals .
Safety And Hazards
While specific safety data for 6-(Trifluoromethyl)pyridine-2-carbonitrile was not found, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper handling and storage are necessary to ensure safety .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGKPOIZPTXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617044 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridine-2-carbonitrile | |
CAS RN |
887583-52-0 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)


![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)



![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)

